molecular formula C3H5BrN2S B15344566 1,2-Thiazol-4-amine;hydrobromide

1,2-Thiazol-4-amine;hydrobromide

Cat. No.: B15344566
M. Wt: 181.06 g/mol
InChI Key: RALQQODGXVPEGD-UHFFFAOYSA-N
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Description

1,2-Thiazol-4-amine;hydrobromide is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Thiazol-4-amine;hydrobromide typically involves the reaction of 2-aminothiazole with hydrobromic acid. The process can be carried out under various conditions, but a common method involves dissolving 2-aminothiazole in an appropriate solvent, such as ethanol, and then adding hydrobromic acid to the solution. The reaction mixture is then heated to facilitate the formation of the hydrobromide salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method can improve yield and reduce production time compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

1,2-Thiazol-4-amine;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted thiazole derivatives .

Scientific Research Applications

1,2-Thiazol-4-amine;hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Thiazol-4-amine;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

1,2-Thiazol-4-amine;hydrobromide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C3H5BrN2S

Molecular Weight

181.06 g/mol

IUPAC Name

1,2-thiazol-4-amine;hydrobromide

InChI

InChI=1S/C3H4N2S.BrH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H

InChI Key

RALQQODGXVPEGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NS1)N.Br

Origin of Product

United States

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